molecular formula C20H22N2O5S B6549030 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1040659-83-3

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6549030
CAS No.: 1040659-83-3
M. Wt: 402.5 g/mol
InChI Key: WJWJJYUIGXKJQX-UHFFFAOYSA-N
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Description

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound contains multiple functional groups, such as a sulfonyl group, a quinoline derivative, and a benzodioxole moiety, making it an interesting subject for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves several steps:

  • Starting with the preparation of the 1,2,3,4-tetrahydroquinoline core through a catalytic hydrogenation of quinoline.

  • Finally, coupling the 6-substituted tetrahydroquinoline derivative with 2H-1,3-benzodioxole-5-carboxylic acid in the presence of a suitable activating agent like carbodiimides (e.g., EDC, DCC) to form the final amide product.

Industrial Production Methods: For large-scale industrial production, the reaction parameters must be optimized for yield and efficiency. This involves:

  • Using more sustainable solvents and reagents to minimize environmental impact.

  • Employing continuous flow techniques to improve reaction control and scalability.

  • Incorporating advanced purification methods, such as chromatography and crystallization, to ensure high-purity final product.

Chemical Reactions Analysis

Types of Reactions: N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions:

  • Oxidation: Potential conversion of the tetrahydroquinoline to quinoline.

  • Reduction: Possible reduction of the sulfonyl group to a thiol or the benzodioxole ring to a catechol.

  • Substitution: Nucleophilic substitution on the sulfonyl or amide group.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like amines, thiols, or halides under conditions like reflux or microwave-assisted reactions.

Major Products Formed:

  • Quinoline derivatives from oxidation.

  • Reduced products like thiols or catechols.

  • Substituted sulfonamides or amides.

In Chemistry:

  • As a building block for synthesizing more complex organic molecules.

  • In studying structure-activity relationships and molecular interactions.

In Biology:

  • Potential use as a probe for studying biological pathways involving sulfonyl or benzodioxole functional groups.

  • Investigating its effects on cellular processes and enzyme activities.

In Medicine:

  • Possible therapeutic applications based on its structural features, such as antimicrobial, anticancer, or anti-inflammatory properties.

In Industry:

  • Application in the development of new materials, such as polymers or advanced coatings.

  • Use in agricultural chemicals, such as herbicides or pesticides.

Mechanism by Which the Compound Exerts Its Effects:

  • The sulfonyl group may interact with specific biological targets, such as enzymes or receptors, inhibiting or modifying their activity.

  • The benzodioxole moiety could intercalate with DNA or disrupt membrane structures, affecting cellular functions.

Molecular Targets and Pathways Involved:

  • Enzyme inhibition by binding to active or allosteric sites.

  • Modulation of signaling pathways through receptor interaction.

  • DNA intercalation or membrane disruption altering gene expression and cellular homeostasis.

Comparison with Similar Compounds

  • 6-sulfonylquinoline derivatives.

  • 1,3-benzodioxole-5-carboxamide analogues.

  • Other tetrahydroquinoline derivatives with sulfonyl substituents.

And there you have it: an in-depth dive into the world of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-10-28(24,25)22-9-3-4-14-11-16(6-7-17(14)22)21-20(23)15-5-8-18-19(12-15)27-13-26-18/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWJJYUIGXKJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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